An In-Depth Technical Guide to 2-Amino-6-cyclopropylpyrimidin-4-ol
An In-Depth Technical Guide to 2-Amino-6-cyclopropylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Amino-6-cyclopropylpyrimidin-4-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a representative synthetic protocol, and discuss its applications as a scaffold for developing novel therapeutic agents.
Core Physicochemical Properties and Identifiers
2-Amino-6-cyclopropylpyrimidin-4-ol is a substituted aminopyrimidine, a class of compounds recognized for its wide range of biological activities.[1] The defining features of this molecule are the cyclopropyl group at the 6-position and the hydroxyl group at the 4-position, which present key opportunities for synthetic modification. The tautomeric nature of the pyrimidin-4-ol ring allows it to exist as the keto form (pyrimidin-4-one), which can influence its hydrogen bonding capabilities and biological interactions.
A precise understanding of its molecular characteristics is the foundation for any research endeavor. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| CAS Number | 21573-08-0 | |
| MDL Number | MFCD11047065 | |
| SMILES | OC1=NC(N)=NC(C2CC2)=C1 | |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place |
Synthesis and Workflow Analysis
The synthesis of substituted 2-aminopyrimidines is a well-established field in organic chemistry. These compounds are typically prepared via the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. For 2-Amino-6-cyclopropylpyrimidin-4-ol, a logical and field-proven approach involves the reaction of guanidine with a cyclopropyl-substituted β-ketoester.
This choice is causal: the β-ketoester provides the C4-C5-C6 fragment of the pyrimidine ring, with the ester group at C4 and the cyclopropyl ketone at C6. Guanidine provides the N1-C2-N3 fragment, with the amino group pre-installed at the C2 position. The subsequent cyclocondensation reaction efficiently forms the heterocyclic core.
Representative Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-Amino-6-cyclopropylpyrimidin-4-ol.
Caption: Synthetic and purification workflow for 2-Amino-6-cyclopropylpyrimidin-4-ol.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Ketoester: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture.
-
Cyclocondensation: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality here is that thermal energy is required to overcome the activation energy for the intramolecular cyclization and dehydration steps.
-
Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and acidify with 2M hydrochloric acid until a precipitate forms (typically pH 5-6). The acidification protonates the pyrimidinolate, causing the less soluble -ol/-one tautomer to precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Amino-6-cyclopropylpyrimidin-4-ol.
-
Validation: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. This step is critical for a self-validating protocol, ensuring the material meets the required specifications for downstream applications.
Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] These compounds are often investigated as kinase inhibitors, receptor antagonists, and antimicrobial agents.[4] The specific structure of 2-Amino-6-cyclopropylpyrimidin-4-ol offers several strategic advantages for drug development professionals.
Role as a Chemical Scaffold
The molecule presents three key points for diversification, allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key diversification points on the 2-Amino-6-cyclopropylpyrimidin-4-ol scaffold.
-
2-Amino Group: This group can be functionalized via acylation, sulfonylation, or used in cross-coupling reactions to introduce aryl or heteroaryl substituents.
-
4-Hydroxy Group: This group can be converted to a 4-chloro derivative, a versatile intermediate for nucleophilic aromatic substitution, allowing the introduction of various amines, alcohols, or thiols.[5] It can also be used for ether synthesis.
-
6-Cyclopropyl Group: While less reactive, this lipophilic group plays a crucial role in binding interactions and can be varied in initial synthesis steps to probe structure-activity relationships (SAR).
The strategic value of this scaffold lies in its ability to serve as a starting point for creating large, diverse chemical libraries for high-throughput screening against various biological targets, such as protein kinases or G-protein coupled receptors.[3][6]
References
-
Mol-Instincts. (n.d.). [(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. Retrieved from [Link]
-
ChemBK. (n.d.). 6-Amino-2-mercapto-pyrimidin-4-ol. Retrieved from [Link]
-
Acar, Ç., Dege, N., Yavuz, M., & Ölmez, H. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. Retrieved from [Link]
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. Retrieved from [Link]
-
Tellew, J. E., et al. (2012). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 55(20), 8750-8761. Retrieved from [Link]
- Hechenbleikner, I. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
-
Franco, R., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 25(11), 2686. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2011). Solution phase combinatorial synthesis of a diverse library of 2 aminopyrimidinones and their 6 aza analogs. Ukrainica Bioorganica Acta, 9(1), 3-12. Retrieved from [Link]
-
Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6516. Retrieved from [Link]
Sources
- 1. bioorganica.org.ua [bioorganica.org.ua]
- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

